1-(2-Bromo-5-trifluoromethylphenyl)-2-thiourea
Overview
Description
1-(2-Bromo-5-trifluoromethylphenyl)-2-thiourea is an organic compound that features a bromine atom, a trifluoromethyl group, and a thiourea moiety
Scientific Research Applications
1-(2-Bromo-5-trifluoromethylphenyl)-2-thiourea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of certain enzymes and receptors.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
Target of Action
It is suggested that the compound may be involved in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the sm cross-coupling reaction, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s potential involvement in the sm cross-coupling reaction suggests it may play a role in carbon–carbon bond formation , a fundamental process in organic chemistry.
Result of Action
Its potential involvement in the sm cross-coupling reaction suggests it may contribute to the formation of new carbon–carbon bonds , a key process in the synthesis of complex organic molecules.
Action Environment
The sm cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound may exhibit stability and efficacy under a variety of conditions.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-trifluoromethylphenyl)-2-thiourea typically involves the reaction of 2-bromo-5-trifluoromethylaniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with an amine to form the desired thiourea compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-5-trifluoromethylphenyl)-2-thiourea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction Reactions: The compound can undergo reduction to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide and potassium fluoride.
Oxidation Reactions: Reagents such as hydrogen peroxide and peracids are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenylthioureas.
Oxidation Reactions: Products include sulfonyl derivatives.
Reduction Reactions: Products include corresponding amines.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-4-trifluoromethylphenyl)-2-thiourea
- 1-(2-Bromo-5-difluoromethylphenyl)-2-thiourea
- 1-(2-Chloro-5-trifluoromethylphenyl)-2-thiourea
Uniqueness
1-(2-Bromo-5-trifluoromethylphenyl)-2-thiourea is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Properties
IUPAC Name |
[2-bromo-5-(trifluoromethyl)phenyl]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2S/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(13)15/h1-3H,(H3,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEJRBGHBHVBON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=S)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501254869 | |
Record name | N-[2-Bromo-5-(trifluoromethyl)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501254869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206559-47-9 | |
Record name | N-[2-Bromo-5-(trifluoromethyl)phenyl]thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206559-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-Bromo-5-(trifluoromethyl)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501254869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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